Iodomethylbenzene
Overview
Description
Low-melting crystals or a colorless liquid. Melting point 34.1°C. Insoluble in water and denser (1.74 g / cm3) than water. Hence sinks in water. Toxic by ingestion, inhalation and skin absorption. Very irritating to skin and eyes.
Mechanism of Action
Target of Action
Iodomethylbenzene, also known as benzyl iodide , is a chemical compound with the formula C7H7I . It is primarily used in organic synthesis as a reagent or intermediate . The primary targets of this compound are organic compounds that can undergo nucleophilic substitution or elimination reactions .
Mode of Action
This compound acts as an electrophile, reacting with nucleophiles in substitution reactions . The iodine atom attached to the benzyl group is a good leaving group, making the carbon it’s attached to susceptible to attack by nucleophiles . This allows for the introduction of various functional groups into the benzyl position .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the nucleophile it reacts with . For instance, in the presence of a strong base, this compound can undergo elimination to form styrene, a key intermediate in the production of polystyrene .
Pharmacokinetics
As a small, non-polar molecule, it is likely to be absorbed well in the gastrointestinal tract if ingested . Due to its reactivity, it may also undergo metabolic transformations in the body
Result of Action
The result of this compound’s action is the formation of a new carbon-nitrogen or carbon-carbon bond, depending on the nucleophile . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, polymers, and dyes .
Action Environment
The action of this compound is influenced by several environmental factors, including temperature, solvent, and the presence of other reagents . For instance, the rate of reaction can increase with temperature . The choice of solvent can also affect the reaction rate and selectivity . Additionally, the presence of other reagents can lead to side reactions .
Biochemical Analysis
Biochemical Properties
It is known that alkylbenzenes, such as Iodomethylbenzene, are activated towards oxidation at the benzylic position . This is because free radicals are stabilized at that position through resonance . The weak C-H bonds at the benzylic position can form benzylic halides under radical conditions .
Molecular Mechanism
It is known that benzylic halides, such as those that can be formed from this compound, undergo the typical reactions of alkyl halides
Properties
IUPAC Name |
iodomethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7I/c8-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTQJERLRPWUGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7I | |
Record name | BENZYL IODIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2607 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060715 | |
Record name | Benzene, (iodomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Low-melting crystals or a colorless liquid. Melting point 34.1 °C. Insoluble in water and denser (1.74 g / cm3) than water. Hence sinks in water. Toxic by ingestion, inhalation and skin absorption. Very irritating to skin and eyes., Low-melting solid or colorless liquid; [CAMEO] | |
Record name | BENZYL IODIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2607 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzyl iodide | |
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CAS No. |
620-05-3 | |
Record name | BENZYL IODIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2607 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Benzyl iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=620-05-3 | |
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Record name | Benzyl iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, (iodomethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Benzene, (iodomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-iodotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.659 | |
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Record name | BENZYL IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/859JV557EV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the position of the iodine atom on the benzene ring influence the enthalpies of mixing for Iodomethylbenzene isomers?
A1: While the provided research [] doesn't specifically investigate this compound, it does explore the enthalpies of mixing for ortho- and meta-isomers of various compounds at 298.15 K. The study highlights that the position of substituents on the benzene ring can indeed influence the enthalpies of mixing. This suggests that the position of the iodine atom in this compound isomers (ortho-, meta-, para-) could potentially impact their mixing behavior with other substances. Further research specifically targeting this compound isomers would be needed to confirm this.
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